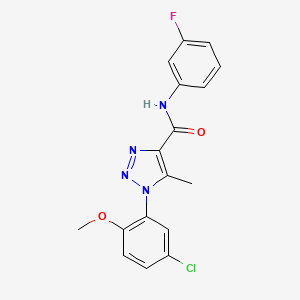

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(5-Chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted at position 1 with a 5-chloro-2-methoxyphenyl group and at position 4 with a carboxamide linker to a 3-fluorophenyl moiety. The methyl group at position 5 enhances steric stability and modulates electronic properties.

Properties

Molecular Formula |

C17H14ClFN4O2 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C17H14ClFN4O2/c1-10-16(17(24)20-13-5-3-4-12(19)9-13)21-22-23(10)14-8-11(18)6-7-15(14)25-2/h3-9H,1-2H3,(H,20,24) |

InChI Key |

CPHRNCUKOSDZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the triazole ring.

Introduction of the Fluorophenyl Group: This step involves another substitution reaction to introduce the fluorophenyl group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that related triazole derivatives can inhibit the growth of various cancer cell lines. The compound under consideration is hypothesized to possess similar anticancer activity due to its structural characteristics.

Case Study:

A study conducted on related triazole derivatives found that they exhibited IC50 values ranging from 0.5 µM to 10 µM against different cancer cell lines such as MDA-MB-231 and A549. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively studied. The presence of the triazole ring enhances membrane permeability, which can disrupt bacterial cell wall synthesis.

Case Study:

In vitro studies have shown that similar compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. This suggests that the compound could be developed into a potent antimicrobial agent.

Data Summary from Case Studies

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Steric Considerations : The 2-bromo substituent in E141-1148 may increase steric hindrance, affecting binding interactions in biological targets compared to the target compound’s smaller chloro and methoxy groups .

- Synthesis Yields : N-Substituted triazole derivatives (e.g., ) typically achieve 60–85% yields via acid chloride intermediates, suggesting the target compound could follow similar synthetic efficiency .

Substituent Variations on the Carboxamide-Linked Aryl Group

Key Observations:

- Fluorophenyl vs. Methylphenyl : The 3-fluorophenyl group in the target compound offers a balance of hydrophobicity and electronic effects, whereas 2,4-dimethylphenyl derivatives () prioritize lipophilicity, which may influence membrane permeability .

- Heterocyclic Modifications : Benzoisoxazole-containing analogs () exhibit herbicidal activity, suggesting the target compound’s biological profile could vary significantly depending on the substituent’s complexity .

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C17H16ClF N4O2

- Molecular Weight: 349.75 g/mol

- IUPAC Name: this compound

The compound features a triazole ring, which is known for its role in medicinal chemistry due to its ability to form stable complexes with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown significant inhibitory effects on cancer cell lines:

- Mechanism of Action: The compound induces apoptosis in cancer cells by modulating key apoptotic pathways. It has been observed to increase the expression of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 11i | 0.88 | MDA-MB-231 |

| 11i | 64.65 | EGFR |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Triazoles have been reported to possess antimicrobial activity due to their ability to inhibit cell wall synthesis and disrupt membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12.5 - 25 μg/mL |

| MSSA | Comparable to nitrofurantoin |

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. This inhibition can lead to reduced cytokine release and inflammation in various disease models .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazole derivatives, This compound was found to significantly reduce tumor growth in xenograft models of breast cancer. The treatment resulted in a marked increase in survival rates compared to controls .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of triazole compounds against clinical strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.